N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with a molecular formula of C17H14ClN3O3S2 and a molecular weight of 407.9 g/mol. This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the 1,3,4-thiadiazole ring . The final step involves the reaction of the thiadiazole intermediate with benzoyl chloride under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antiviral activities, making it useful in the development of new drugs.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The compound may also interact with bacterial cell walls, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
Uniqueness
N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique combination of a thiadiazole ring and a benzamide moiety, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C17H14ClN3O3S2 |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-[5-[2-(4-chlorophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H14ClN3O3S2/c18-13-6-8-14(9-7-13)26(23,24)11-10-15-20-21-17(25-15)19-16(22)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22) |
InChI Key |
QSWOZLBJQRBJJD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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